molecular formula C12H11ClN2O2 B2511282 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478080-46-5

4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No.: B2511282
CAS No.: 478080-46-5
M. Wt: 250.68
InChI Key: NWXSHGSEVYLBLZ-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, a methoxy group at position 5, and a 4-methylphenyl substituent at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with diverse biological activities, including anti-inflammatory, analgesic, and herbicidal properties, depending on their substituents .

Properties

IUPAC Name

4-chloro-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(13)10(17-2)7-14-15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXSHGSEVYLBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-nitrobenzoic acid and 4-methylphenylhydrazine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The substituent pattern of the target compound is compared to similar pyridazinones in Table 1.

Table 1. Substituents and Melting Points of Selected Pyridazinones

Compound Name R2 (Position 2) R4 (Position 4) R5 (Position 5) Melting Point (°C) Reference
Target Compound 4-Methylphenyl Cl OCH3 Data not reported N/A
9f (4-(4-Methoxyphenyl)-6-methyl-...) 4-Methylphenyl 4-Methoxyphenyl Pyrrolidinylcarbonyl 228–229
9g (6-Methyl-2-(4-methylphenyl)-...) 4-Methylphenyl 4-CF3Ph Pyrrolidinylcarbonyl 227–228
10a (2-(4-Chlorophenyl)-6-methyl-...) 4-Chlorophenyl Phenyl Pyrrolidinylcarbonyl 292–293
10c (2,4-Bis(4-chlorophenyl)-...) 4-Chlorophenyl 4-Chlorophenyl Pyrrolidinylcarbonyl 291–292
Emorfazone (4-Ethoxy-2-methyl-5-morpholino-) 2-Methyl OEt Morpholino Data not reported
TZC-5665 (Cardiovascular agent) β-Trifluoroethyl Cl Complex substituents Data not reported
Key Observations:

Substituent Effects on Melting Points :

  • The presence of electron-withdrawing groups (e.g., CF3 in 9g ) slightly lowers melting points compared to electron-donating groups (e.g., methoxy in 9f ) .
  • Bulky substituents like pyrrolidinylcarbonyl (in 9f , 9g , 10a ) correlate with higher melting points (>220°C), suggesting enhanced crystallinity .
Anti-inflammatory and Analgesic Agents:
  • Emorfazone (4-ethoxy-2-methyl-5-morpholino-): Exhibits anti-inflammatory activity via morpholino and ethoxy groups .
  • Target Compound: The 4-methylphenyl and methoxy groups may direct activity toward different targets (e.g., COX inhibition) compared to emorfazone’s morpholino moiety .
Cardiovascular Agents:
  • TZC-5665: A β-trifluoroethyl pyridazinone with PDE III inhibitory activity and negative chronotropic effects .
  • Target Compound : The absence of trifluoroethyl and presence of methoxy may reduce PDE III affinity but enhance β-adrenergic modulation .
Herbicidal Activity:
  • Sandoz 6706 (4-chloro-5-dimethylamino-2-(trifluoromethylphenyl)-): Inhibits carotenoid synthesis, causing chloroplast damage .
  • Target Compound: The methoxy group lacks herbicidal activity, highlighting the critical role of dimethylamino and trifluoromethyl groups in phytotoxicity .

Pharmacokinetic Considerations

  • log P Values : Fluorinated analogs (e.g., 18F-labeled pyridaben derivatives) exhibit log P values of 1.54–1.98, correlating with moderate lipophilicity . The target compound’s log P is likely higher due to the 4-methylphenyl group, suggesting improved blood-brain barrier penetration.

Biological Activity

4-Chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a pyridazine derivative that has garnered attention for its potential biological activities. Pyridazines and their derivatives are known for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H11ClN2O2
  • Molecular Weight : 246.68 g/mol
  • CAS Number : 63910-43-0

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit various biological activities. The specific compound this compound has shown promise in several areas:

Anticancer Studies

A study evaluating the cytotoxic effects of various pyridazine derivatives found that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines. These findings suggest a potential for this compound in cancer therapeutics.

CompoundCell LineIC50 (µM)Reference
Compound AMCF725
Compound BNCI-H46030
This compoundTBDTBDTBD

Anti-inflammatory Mechanisms

Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. The proposed mechanism involves the modulation of NF-kB activation and the downregulation of MAPK pathways.

Case Studies

  • Case Study on Pyrazole Derivatives : A study published in MDPI highlighted how similar pyridazine derivatives inhibited tumor growth in xenograft models, suggesting a pathway for the development of new anticancer agents based on these structures .
  • In Vivo Studies : In vivo studies involving animal models have demonstrated that compounds with similar structures exhibit reduced tumor growth and improved survival rates when administered in therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions at the 2-position of the pyridazinone core. For example, alkylation with 2-bromoethanol under basic conditions (e.g., NaOH) yields derivatives with high regioselectivity. Optimization includes solvent choice (polar aprotic solvents like DMF enhance reaction kinetics), temperature control (60–80°C), and stoichiometric adjustments to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute configuration for crystalline derivatives. Infrared (IR) spectroscopy identifies functional groups like methoxy (C-O stretch at ~1250 cm⁻¹) and pyridazinone carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and fume hoods due to moderate toxicity (oral LD₅₀ ~300 mg/kg in rodents). Avoid heating above 200°C to prevent decomposition into toxic fumes (Cl⁻, SOₓ). Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Waste disposal should follow EPA guidelines for halogenated organics .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions influence biological activity, and what experimental frameworks validate these effects?

  • Methodological Answer : Substituents at the 2-position (e.g., 4-methylphenyl) enhance lipophilicity and target binding, while the 5-methoxy group modulates electronic effects. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing methoxy with methylamino) and testing in bioassays (e.g., herbicidal activity via Hill reaction inhibition). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like chloroplast proteins .

Q. What analytical methods are used to detect this compound and its metabolites in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode achieves ppb-level sensitivity. Solid-phase extraction (SPE) using C18 cartridges pre-concentrates samples. For metabolite identification (e.g., desmethyl derivatives), isotopic labeling (¹⁴C) combined with high-resolution orbitrap MS tracks biotransformation pathways .

Q. How can contradictory data on the compound’s efficacy across studies be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., herbicidal IC₅₀ values) arise from variations in assay conditions (pH, light exposure) or metabolic detoxification in test species. Resolve by standardizing protocols (e.g., OECD guidelines) and conducting comparative studies with reference inhibitors (e.g., atrazine). Meta-analyses using multivariate regression isolate confounding variables like solvent choice or plant growth stage .

Q. What is the compound’s dual mechanism of action in plant systems, and how is this experimentally demonstrated?

  • Methodological Answer : The compound inhibits photosynthesis (via Hill reaction blockage) and disrupts chloroplast development, akin to amitrole. Validate using chlorophyll fluorescence assays (Photon Systems Instruments) and transmission electron microscopy (TEM) to visualize chloroplast ultrastructural damage. Mutant plant lines (e.g., Arabidopsis with impaired detoxification genes) confirm resistance mechanisms .

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